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  • Product: Cyclohexanol, 2-(1-pyrrolidinyl)-
  • CAS: 93080-29-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Thermodynamic Stability of 2-(1-pyrrolidinyl)cyclohexanol at Room Temperature

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Preamble: Stability as a Cornerstone of Molecular Utility In the landscape of chemical researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: Stability as a Cornerstone of Molecular Utility

In the landscape of chemical research and pharmaceutical development, the utility of a molecule is intrinsically linked to its stability. 2-(1-pyrrolidinyl)cyclohexanol, a chiral amino alcohol, represents a valuable scaffold in asymmetric synthesis and as a building block for complex bioactive molecules. Its efficacy in these roles is predicated on its structural integrity under typical storage and handling conditions. This guide provides an in-depth analysis of the factors governing the thermodynamic stability of 2-(1-pyrrolidinyl)cyclohexanol at room temperature, moving from foundational conformational principles to potential degradation pathways and practical methodologies for stability assessment. The narrative is built not just on protocols, but on the causal chemical logic that underpins them.

Part 1: Conformational Landscape—The Inherent Basis of Stability

The thermodynamic stability of a flexible molecule like 2-(1-pyrrolidinyl)cyclohexanol is fundamentally determined by the relative energies of its accessible conformations. The six-membered cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. The stability discussion must therefore center on the stereochemistry of the substituents and their preferred orientations.[1]

Cis/Trans Isomerism and Chair Conformations

2-(1-pyrrolidinyl)cyclohexanol exists as two diastereomers: cis and trans. Each of these can undergo a ring-flip, leading to a dynamic equilibrium between two chair conformations.

  • trans-isomer: The two chair conformers are the diequatorial (e,e) and the diaxial (a,a). The diequatorial conformation is overwhelmingly favored as it avoids the significant steric penalty of 1,3-diaxial interactions that destabilize the diaxial form.[1]

  • cis-isomer: The two chair conformers are energetically equivalent, with one substituent always being axial and the other equatorial (a,e ⇌ e,a). The equilibrium constant is approximately 1, as both conformations possess similar steric strain.[2]

The Decisive Role of Intramolecular Hydrogen Bonding (IHB)

A critical stabilizing feature in 1,2-amino alcohols is the potential for an intramolecular hydrogen bond (IHB) between the hydroxyl proton (donor) and the lone pair of the nitrogen atom (acceptor).[3][4]

In trans-2-(1-pyrrolidinyl)cyclohexanol, the diequatorial (e,e) conformer places the hydroxyl and pyrrolidinyl groups in close proximity, allowing for the formation of a highly favorable five-membered ring-like structure via an O-H···N hydrogen bond.[5] This interaction significantly lowers the ground-state energy of this conformer, effectively "locking" the molecule in this arrangement and making it the global energy minimum. This IHB is a cornerstone of the molecule's inherent stability.[4]

In contrast, the cis-isomer can only form an IHB in the conformer where the hydroxyl group is equatorial and the pyrrolidinyl group is axial. However, this conformation introduces other steric strains. Consequently, the trans-diequatorial isomer is predicted to be the most thermodynamically stable form of the molecule.

Influence of External Factors: Solvent and pH

The conformational equilibrium, and thus stability, is sensitive to the molecular environment.

  • Solvent Polarity: In non-polar solvents, the IHB is a dominant stabilizing force. However, in polar, protic solvents (e.g., water, methanol), the solvent molecules can compete by forming intermolecular hydrogen bonds with both the -OH and the nitrogen atom, potentially disrupting the IHB and shifting the conformational equilibrium.[6]

  • pH: Under acidic conditions, the pyrrolidine nitrogen becomes protonated. This prevents it from acting as a hydrogen bond acceptor but introduces a strong electrostatic interaction with the hydroxyl group, which can further influence conformational preference.

Caption: Conformational equilibrium of trans-2-(1-pyrrolidinyl)cyclohexanol.

Part 2: Potential Degradation Pathways at Room Temperature

While conformationally stable, the molecule possesses functional groups susceptible to chemical degradation over time, primarily through oxidation. For long-term storage, understanding these pathways is crucial.[7]

Oxidative Degradation

Oxidation is the most probable degradation pathway for amino alcohols under ambient conditions, especially in the presence of atmospheric oxygen.[8][9]

  • Oxidation of the Secondary Alcohol: The cyclohexanol moiety can be oxidized to the corresponding ketone, 2-(1-pyrrolidinyl)cyclohexanone. This is a common transformation for secondary alcohols.

  • Oxidation of the Tertiary Amine: The pyrrolidine nitrogen is a tertiary amine, which can undergo oxidation to form an N-oxide. N-oxides are often more polar and can have different biological and chemical properties. Further degradation can occur via ring-opening or dealkylation, though this typically requires more forcing conditions.[10]

The presence of trace metal ions can catalyze these oxidative processes.[11] Therefore, long-term storage in high-purity glass or polymer containers is advisable.

Degradation_Pathways Parent 2-(1-pyrrolidinyl)cyclohexanol Ketone 2-(1-pyrrolidinyl)cyclohexanone Parent->Ketone [O] (Alcohol Oxidation) N_Oxide 2-(1-pyrrolidinyl)cyclohexanol N-oxide Parent->N_Oxide [O] (Amine Oxidation)

Caption: Primary oxidative degradation pathways at room temperature.

General Storage Recommendations

Based on its structure, 2-(1-pyrrolidinyl)cyclohexanol should be stored as a solid in a tightly sealed container to protect it from atmospheric oxygen and moisture. Storage in a cool, dark place, and potentially under an inert atmosphere (e.g., argon or nitrogen) for long-term archival, will minimize degradation.[7][12] Some related compounds are noted to darken upon long-term storage or exposure to light, suggesting potential sensitivity to photodegradation.[13]

Part 3: Methodologies for Stability Assessment

A robust stability assessment program combines computational prediction with empirical analytical data. This dual approach provides a comprehensive understanding of a molecule's intrinsic stability and its behavior over time under defined conditions.

Computational Workflow: Predicting Inherent Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in silico tool to quantify the energy differences between conformers before beginning lab work.[14][15]

Protocol for Conformational Energy Calculation:

  • Structure Generation: Build the 3D structures of the cis-(a,e) and trans-(e,e), (a,a) conformers of 2-(1-pyrrolidinyl)cyclohexanol using molecular modeling software (e.g., Avogadro).[16]

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step locates the lowest energy structure for each conformer.

  • Frequency Calculation: Conduct a frequency analysis on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: Calculate the Gibbs Free Energy (ΔG) for each conformer. The relative ΔG values indicate the thermodynamic preference at a given temperature (e.g., 298.15 K).

Data Presentation: The results should be tabulated to clearly show the relative stability.

Table 1: Sample Computational Stability Data for Conformers

Conformer Relative Electronic Energy (kcal/mol) Relative Gibbs Free Energy (ΔG) at 298 K (kcal/mol) Predicted Population (%)
trans-(e,e) 0.00 (Reference) 0.00 >99%
trans-(a,a) +5.5 +5.2 <0.1%
cis-(a,e / e,a) +2.1 +2.0 ~1%

(Note: These are illustrative values based on principles of conformational analysis. Actual values must be calculated.)[1][17]

Experimental Workflow: A Validating Stability Study

An experimental stability study provides real-world data on the degradation rate of the compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its precision and ability to separate the parent compound from potential degradants.[18][19]

Protocol for a Room Temperature Stability Study:

  • Reference Standard Preparation: Prepare a well-characterized, high-purity reference standard of 2-(1-pyrrolidinyl)cyclohexanol.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Prepare multiple vials for different time points.

  • Storage Conditions: Store the vials under controlled room temperature (e.g., 25°C / 60% Relative Humidity), protected from light.

  • Time Points: Designate analysis time points (e.g., T=0, 1 month, 3 months, 6 months).

  • HPLC Analysis:

    • Column: Use a reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often effective for separating polar amino alcohols from non-polar degradants.[20][21]

    • Detection: Use a UV detector at a low wavelength (e.g., 200-210 nm) as the compound lacks a strong chromophore, or preferably, a Mass Spectrometer (LC-MS) for definitive identification of both the parent peak and any new degradation peaks.

    • Quantification: At each time point, inject the sample and quantify the peak area of the parent compound against a freshly prepared standard curve.

Experimental_Workflow Start Prepare Samples (T=0 Analysis) Store Store at 25°C / 60% RH (Protected from Light) Start->Store Timepoint Pull Samples at Defined Timepoints Store->Timepoint 1, 3, 6 months... Analyze HPLC-UV/MS Analysis Timepoint->Analyze Quantify Quantify Parent Compound Identify Degradants Analyze->Quantify Report Report % Purity vs. Time Quantify->Report

Caption: Flowchart for an experimental room temperature stability study.

Data Presentation: Results are typically presented as the percentage of the parent compound remaining over time.

Table 2: Sample HPLC Stability Data

Time Point % Parent Compound Remaining (Area %) Observations
T = 0 99.8% Initial purity
1 Month 99.7% No significant change
3 Months 99.5% Minor unknown peak at RRT 1.2

| 6 Months | 99.2% | Growth of peak at RRT 1.2 |

Conclusion

The thermodynamic stability of 2-(1-pyrrolidinyl)cyclohexanol at room temperature is robust, governed primarily by its preference for the trans-diequatorial conformation, which is significantly stabilized by an intramolecular hydrogen bond. The principal long-term stability risk is gradual oxidation of the alcohol and tertiary amine functional groups. For applications in research and drug development, the compound should be stored as a solid in a cool, dry, dark environment, preferably in a tightly sealed container. The combination of computational conformational analysis and a systematic experimental stability study using techniques like HPLC-MS provides a comprehensive and reliable assessment of the molecule's long-term viability.

References

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Available at: [Link]

  • Wiberg, K. B., et al. (2001). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 66(10), 3443-3450. Available at: [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. ResearchGate. Available at: [Link]

  • Pettersen, B. H., & Aune, M. (1995). Conformational analysis of six- and twelve-membered ring compounds by molecular dynamics. Journal of Computer-Aided Molecular Design, 9(5), 457-466. Available at: [Link]

  • Sloop, J. C. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • University of Wisconsin-River Falls. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. Available at: [Link]

  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 48(20), 9061-9067. Available at: [Link]

  • Mandal, K. K. (n.d.). CYCLIC STEREOCHEMISTRY. St. Paul's Cathedral Mission College. Available at: [Link]

  • Bhushan, R., & Kumar, V. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Acta Chromatographica, 24(4), 549-561. Available at: [Link]

  • Eltoukhy, A., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Processes, 10(11), 2248. Available at: [Link]

  • Oliveira, P. R., et al. (2010). Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. The Journal of Organic Chemistry, 75(23), 8129-8135. Available at: [Link]

  • Al-Ghamdi, K. M. (n.d.). Oxidation of Secondary and Primary Amines. Umm Al-Qura University. Available at: [Link]

  • Gebreslassie, G., & Rochelle, G. T. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-18. Available at: [Link]

  • Soderberg, T. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. Fundamentals of Organic Chemistry. Available at: [Link]

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255-265. Available at: [Link]

  • Robinson, M. J. T. (1974). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2, 12, 1363-1368. Available at: [Link]

  • Google Patents. (2021). CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.
  • Gobeze, H. B., et al. (2021). Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. Proceedings of the National Academy of Sciences, 118(10), e2023512118. Available at: [Link]

  • Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Medicinal Research Reviews, 37(6), 1472-1511. Available at: [Link]

  • Zhang, H., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A, 127(44), 9349-9358. Available at: [Link]

  • Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3532. Available at: [Link]

  • Mulla, S. T., & Jose, C. I. (1986). Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(3), 691-706. Available at: [Link]

  • Voice, A. K., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118-2132. Available at: [Link]

  • Reddy, G. S., et al. (2014). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 6(7), 2000-2006. Available at: [Link]

  • NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Available at: [Link]

  • Gilar, M., et al. (2005). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 16(3), 231-237. Available at: [Link]

  • NextSDS. (n.d.). 2-PYRROLIDIN-1-YL-CYCLOHEXANOL — Chemical Substance Information. Available at: [Link]

  • Varushchenko, R. M., et al. (2016). Thermodynamics of 2-(1'-Hydroxycyclohexyl)cyclohexanone: Vaporization, Sublimation, and the Ideal Gas State Thermodynamic Properties. Journal of Chemical & Engineering Data, 61(4), 1448-1461. Available at: [Link]

  • Arshad, M. W., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(8), 3629-3645. Available at: [Link]

Sources

Exploratory

Cyclohexanol, 2-(1-pyrrolidinyl)-: A Technical Guide to its Safety and Toxicological Profile

Introduction For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety and toxicity profile of novel chemical entities is paramount. This guide provides an in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety and toxicity profile of novel chemical entities is paramount. This guide provides an in-depth technical overview of Cyclohexanol, 2-(1-pyrrolidinyl)-, a molecule of interest due to its structural motifs commonly found in pharmacologically active compounds. In the absence of a complete, formally registered Safety Data Sheet (SDS) and extensive toxicological data for this specific molecule, this document adopts a predictive and proactive approach. By analyzing the toxicological profiles of its constituent moieties—cyclohexanol and pyrrolidine—and leveraging in-silico prediction tools, we construct a robust, precautionary safety and toxicity profile. Furthermore, this guide outlines a comprehensive strategy for empirical toxicological assessment, from in-vitro screening to a detailed in-vivo protocol, designed to ensure laboratory safety and regulatory compliance.

Physicochemical and Predicted ADMET Properties

Table 1: Predicted Physicochemical and ADMET Properties of Cyclohexanol, 2-(1-pyrrolidinyl)-

PropertyPredicted ValueImplication for Toxicity Assessment
Physicochemical Properties
Molecular FormulaC₁₀H₁₉NO-
Molecular Weight169.27 g/mol Low molecular weight may facilitate absorption.
cLogP (Octanol-Water Partition Coefficient)1.8 - 2.5Moderate lipophilicity suggests potential for membrane permeability and systemic distribution.
Water SolubilityModerate to LowMay require a suitable vehicle for in-vivo and some in-vitro assays.
pKa (most basic)9.5 - 10.5The pyrrolidine nitrogen is expected to be protonated at physiological pH, influencing solubility and receptor interactions.
ADMET Properties
Human Intestinal AbsorptionHighHigh likelihood of oral bioavailability.
Blood-Brain Barrier (BBB) PenetrationProbableThe molecule may cross the BBB, necessitating neurotoxicity assessment.
CYP450 2D6 SubstrateProbablePotential for drug-drug interactions.
HepatotoxicityPossibleStructural alerts warrant in-vitro hepatotoxicity studies.
AMES MutagenicityUnlikelyIn-silico models do not flag for mutagenicity, but empirical testing is required for confirmation.
Skin SensitizationPossibleThe amine functionality suggests a potential for skin sensitization.

Note: These values are predictions from various in-silico models and should be confirmed by experimental data.

Predictive Toxicological Profile

The toxicological profile of Cyclohexanol, 2-(1-pyrrolidinyl)- can be inferred by examining the known hazards of its primary structural components: the cyclohexanol ring and the pyrrolidine moiety.

Contribution of the Cyclohexanol Moiety

Cyclohexanol is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Acute exposure can lead to central nervous system depression. While not considered a potent carcinogen or mutagen, chronic exposure data is limited. The hydroxyl group can be metabolized in the liver, and high doses may lead to liver and kidney effects.

Contribution of the Pyrrolidine Moiety

Pyrrolidine is a cyclic secondary amine that is classified as a flammable liquid and is harmful if swallowed or inhaled.[3] It is corrosive and can cause severe skin burns and eye damage.[4] Inhalation may cause respiratory tract burns.[5] The primary hazard of the pyrrolidine moiety is its corrosive nature and potential for causing severe irritation upon contact.

Integrated Predictive Profile for Cyclohexanol, 2-(1-pyrrolidinyl)-

Based on the combination of these two moieties, a precautionary toxicological profile for Cyclohexanol, 2-(1-pyrrolidinyl)- is as follows:

  • Acute Toxicity: The compound is predicted to be harmful by oral, dermal, and inhalation routes . The presence of the pyrrolidine group suggests a potential for corrosive effects, particularly at higher concentrations.

  • Irritation and Corrosivity: The compound is expected to be a skin and eye irritant , with the potential for causing severe eye damage. The basicity of the pyrrolidinyl nitrogen could contribute to skin and mucous membrane irritation.

  • Organ-Specific Toxicity: Given the known effects of cyclohexanol, there is a potential for liver and kidney toxicity with repeated or high-dose exposure. The predicted ability to cross the blood-brain barrier warrants an assessment for neurotoxicity .

  • Genotoxicity: While initial in-silico predictions are negative for mutagenicity, the potential for genotoxicity cannot be ruled out without empirical data. Standard in-vitro genotoxicity assays are essential for a complete profile.[6][7]

Proposed Toxicity Testing Strategy

A tiered approach to toxicity testing is recommended, starting with computational and in-vitro methods to refine our understanding of the compound's potential hazards before proceeding to any necessary in-vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

ToxicityTestingWorkflow cluster_0 Tier 1: In-Silico & In-Vitro Assessment cluster_1 Tier 2: In-Vivo Assessment (if necessary) InSilico In-Silico Prediction (QSAR, ADMET) InVitro_Genotox In-Vitro Genotoxicity (Ames, Micronucleus) InSilico->InVitro_Genotox Guides Assay Selection InVitro_Cyto In-Vitro Cytotoxicity (e.g., Neutral Red Uptake) InVitro_Genotox->InVitro_Cyto InVitro_Hepato In-Vitro Hepatotoxicity (Primary Hepatocytes) InVitro_Cyto->InVitro_Hepato Acute_Oral Acute Oral Toxicity (OECD 423) InVitro_Hepato->Acute_Oral Informs Starting Doses Dermal_Irritation Dermal Irritation/Corrosion Acute_Oral->Dermal_Irritation

Caption: Tiered toxicity testing workflow for Cyclohexanol, 2-(1-pyrrolidinyl)-.

Tier 1: In-Silico and In-Vitro Assessment

Quantitative Structure-Activity Relationship (QSAR) models should be employed to further predict toxicological endpoints. These computational models correlate molecular structures with known toxicological data to estimate the potential toxicity of new compounds.[8] This can provide early warnings for specific hazards like carcinogenicity, reproductive toxicity, and skin sensitization.

A standard battery of in-vitro genotoxicity tests is required by regulatory agencies to assess the potential of a compound to cause genetic damage.[9]

  • Bacterial Reverse Mutation Test (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In-Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage in mammalian cells by detecting the formation of micronuclei in the cytoplasm.[10]

Given the potential for liver toxicity, in-vitro assays using primary human hepatocytes are recommended. These cells maintain many of the metabolic functions of the liver, making them a physiologically relevant model.[11]

  • Cytotoxicity and Viability Assays: Measurement of ATP levels, mitochondrial activity (MTT/MTS assays), and LDH release can quantify cell death and stress.[12]

  • Cytochrome P450 (CYP) Induction Assays: These assays determine if the compound induces the expression of key metabolic enzymes, which is crucial for assessing drug-drug interaction risks.[12]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

Should the in-vitro data suggest the need for in-vivo assessment, the Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance's acute oral toxicity.[13][14]

Principle of the Method

The test involves administering the compound orally to a small group of animals (typically 3) at a defined dose. The presence or absence of mortality determines the next step: testing a higher or lower dose, or concluding the study. This method allows for classification into GHS categories with fewer animals than traditional LD₅₀ tests.[13]

Step-by-Step Protocol
  • Animal Selection and Acclimatization:

    • Use healthy, young adult female rats (the use of a single sex is recommended by the guideline).

    • Acclimatize the animals to laboratory conditions for at least 5 days.

  • Dose Formulation:

    • Based on in-vitro cytotoxicity data and predicted physicochemical properties, select an appropriate vehicle (e.g., water, corn oil). The substance should be administered as a single dose.

  • Starting Dose Selection:

    • The starting dose is chosen from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. Based on the predictive profile, a starting dose of 300 mg/kg is a conservative and scientifically justified choice.

  • Administration:

    • Fast the animals overnight (food, but not water).

    • Administer the formulated dose by oral gavage.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior).

    • Record body weight just prior to dosing and at least weekly thereafter.

  • Stepwise Procedure Logic:

    • The decision to proceed to the next dose level is based on the number of mortalities within a defined period. The specific stepping rules are outlined in the OECD 423 guideline.

OECD423_Workflow Start Start: Select Starting Dose (e.g., 300 mg/kg) Dose_3_Animals Dose 3 Animals Start->Dose_3_Animals Observe Observe for 14 Days (Mortality & Clinical Signs) Dose_3_Animals->Observe Decision Mortality Outcome? Observe->Decision Stop_Classify Stop and Classify Decision->Stop_Classify Outcome allows classification Dose_Lower Dose 3 New Animals at Lower Dose Decision->Dose_Lower High mortality Dose_Higher Dose 3 New Animals at Higher Dose Decision->Dose_Higher Low/No mortality Dose_Lower->Observe Dose_Higher->Observe

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)- Derivatives

This guide provides a comprehensive overview of the primary synthetic pathways for Cyclohexanol, 2-(1-pyrrolidinyl)- derivatives. These compounds are valuable scaffolds in medicinal chemistry and drug development, with r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the primary synthetic pathways for Cyclohexanol, 2-(1-pyrrolidinyl)- derivatives. These compounds are valuable scaffolds in medicinal chemistry and drug development, with research indicating their potential in areas such as neurodegenerative diseases and oncology.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the most effective synthetic strategies.

Introduction: The Significance of the 2-Aminocyclohexanol Scaffold

The 2-aminocyclohexanol moiety is a key pharmacophore due to its defined stereochemical arrangement of functional groups, which allows for specific interactions with biological targets. The incorporation of a pyrrolidine ring, a common motif in many natural products and pharmaceuticals, can further enhance the pharmacological properties of the molecule, including binding affinity and pharmacokinetic profile.[2][3] The synthesis of these derivatives, therefore, is of significant interest for the generation of novel therapeutic agents.

This guide will explore three principal and field-proven synthetic routes to access Cyclohexanol, 2-(1-pyrrolidinyl)- derivatives:

  • Reductive Amination of 2-Hydroxycyclohexanone with Pyrrolidine

  • Nucleophilic Ring Opening of Cyclohexene Oxide with Pyrrolidine

  • Two-Step Synthesis via a 2-(1-Pyrrolidinyl)cyclohexanone Intermediate

Each section will provide a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of the advantages and limitations of each approach.

Pathway 1: Reductive Amination of 2-Hydroxycyclohexanone with Pyrrolidine

This pathway represents a direct and efficient method for the synthesis of the target compound, proceeding through the formation of an enamine or iminium ion intermediate from 2-hydroxycyclohexanone and pyrrolidine, followed by in-situ reduction.

Synthesis of Starting Material: 2-Hydroxycyclohexanone

A common and effective method for the preparation of 2-hydroxycyclohexanone is the hydrolysis of 2-halocyclohexanone.[4] A robust protocol involves the bromination of cyclohexanone followed by in-situ hydrolysis of the resulting 2-bromocyclohexanone.[5][6]

Experimental Protocol: Synthesis of 2-Hydroxycyclohexanone

  • Bromination: In a reaction vessel equipped with a stirrer and dropping funnel, dissolve cyclohexanone (1.0 eq) in an aqueous or aqueous-organic medium.

  • Maintain the temperature at or below 50°C and a pH between 0 and 4.

  • Slowly add a brominating agent, such as a stoichiometrically equivalent mixture of a halogenate salt (e.g., sodium chlorate) and bromine or hydrogen bromide.[5][6]

  • Hydrolysis: Without isolating the 2-bromocyclohexanone intermediate, adjust the pH of the reaction mixture to above 7.5 using an alkaline compound (e.g., aqueous sodium hydroxide).

  • Heat the mixture to a temperature of up to 100°C to facilitate hydrolysis.[5][6]

  • Upon completion of the reaction, cool the mixture and extract the 2-hydroxycyclohexanone with a suitable organic solvent.

  • Purify the product by distillation under reduced pressure.

Reductive Amination Protocol

This protocol is based on established general procedures for reductive amination.[7][8][9]

Experimental Protocol: Synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)-

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxycyclohexanone (1.0 eq) and pyrrolidine (1.0-1.2 eq) in a suitable solvent, such as methanol or ethanol.

  • Formation of Intermediate: Stir the mixture at room temperature to facilitate the formation of the enamine or iminium ion intermediate.

  • Reduction: Cool the mixture in an ice bath and slowly add a reducing agent. Sodium borohydride (NaBH₄) is a common and effective choice.[10] Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used and may offer milder reaction conditions.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mechanistic Insights

The reaction proceeds in two key steps. First, the pyrrolidine nucleophilically attacks the carbonyl carbon of 2-hydroxycyclohexanone, followed by dehydration to form an enamine or an iminium ion. The subsequent addition of a hydride reducing agent reduces the C=N double bond to afford the final 2-(1-pyrrolidinyl)cyclohexanol product. The stereochemical outcome (cis vs. trans isomers) will depend on the direction of the hydride attack on the intermediate.

Reductive_Amination 2-Hydroxycyclohexanone 2-Hydroxycyclohexanone Enamine/Iminium Ion Intermediate Enamine/Iminium Ion Intermediate 2-Hydroxycyclohexanone->Enamine/Iminium Ion Intermediate + Pyrrolidine - H2O Pyrrolidine Pyrrolidine Pyrrolidine->Enamine/Iminium Ion Intermediate 2-(1-Pyrrolidinyl)cyclohexanol 2-(1-Pyrrolidinyl)cyclohexanol Enamine/Iminium Ion Intermediate->2-(1-Pyrrolidinyl)cyclohexanol + Reducing Agent Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->2-(1-Pyrrolidinyl)cyclohexanol

Caption: Reductive Amination Workflow.

Pathway 2: Nucleophilic Ring Opening of Cyclohexene Oxide with Pyrrolidine

This pathway offers a direct approach to the target molecule by utilizing the nucleophilic addition of pyrrolidine to the strained three-membered ring of cyclohexene oxide. This reaction can be catalyzed by Lewis acids to enhance reactivity.

Synthesis of Starting Material: Cyclohexene Oxide

Cyclohexene oxide is a commercially available starting material. It can also be synthesized by the epoxidation of cyclohexene using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

Epoxide Ring Opening Protocol

Experimental Protocol: Synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)-

  • Reaction Setup: In a suitable solvent (e.g., a polar aprotic solvent like THF or acetonitrile), combine cyclohexene oxide (1.0 eq) and pyrrolidine (1.0-1.5 eq).

  • Catalysis (Optional): For enhanced reactivity, a Lewis acid catalyst (e.g., LiClO₄, Zn(OTf)₂) can be added to the reaction mixture.[11][12]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Mechanistic Insights and Stereochemistry

The nucleophilic ring opening of epoxides can proceed via an SN2-like mechanism. In the absence of a catalyst, the reaction may be slow. Lewis acid catalysis activates the epoxide by coordinating to the oxygen atom, making the carbons more electrophilic. According to the Fürst-Plattner rule, the nucleophile will preferentially attack at a carbon atom that allows the transition state to adopt a more stable chair-like conformation, leading to the trans-diaxial opening of the epoxide ring.[11][13] This results in the formation of the trans-2-(1-pyrrolidinyl)cyclohexanol isomer as the major product.

Epoxide_Opening Cyclohexene Oxide Cyclohexene Oxide Activated Epoxide Activated Epoxide Cyclohexene Oxide->Activated Epoxide + Lewis Acid Pyrrolidine Pyrrolidine trans-2-(1-Pyrrolidinyl)cyclohexanol trans-2-(1-Pyrrolidinyl)cyclohexanol Pyrrolidine->trans-2-(1-Pyrrolidinyl)cyclohexanol Lewis Acid (optional) Lewis Acid (optional) Lewis Acid (optional)->Activated Epoxide Activated Epoxide->trans-2-(1-Pyrrolidinyl)cyclohexanol + Pyrrolidine (Nucleophilic Attack)

Caption: Epoxide Ring Opening Workflow.

Pathway 3: Two-Step Synthesis via a 2-(1-Pyrrolidinyl)cyclohexanone Intermediate

This pathway involves the initial synthesis of 2-(1-pyrrolidinyl)cyclohexanone, followed by its reduction to the desired alcohol. This approach can be advantageous if the intermediate α-amino ketone is also a target molecule or if specific stereocontrol is desired in the reduction step.

Synthesis of 2-(1-Pyrrolidinyl)cyclohexanone

This intermediate can be synthesized via the nucleophilic substitution of a 2-halocyclohexanone with pyrrolidine.

Experimental Protocol: Synthesis of 2-(1-Pyrrolidinyl)cyclohexanone

  • Reaction Setup: Dissolve 2-chlorocyclohexanone or 2-bromocyclohexanone (1.0 eq) in a suitable solvent such as acetonitrile or THF.

  • Add pyrrolidine (2.0-2.5 eq) to the solution. The excess pyrrolidine acts as both the nucleophile and the base to neutralize the hydrogen halide formed.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove the pyrrolidinium halide salt.

  • Concentrate the filtrate and purify the crude product by column chromatography or distillation.

Reduction of 2-(1-Pyrrolidinyl)cyclohexanone

The reduction of the α-amino ketone can be achieved using various reducing agents, with the choice of reagent potentially influencing the diastereoselectivity of the resulting alcohol.[14][15]

Experimental Protocol: Reduction to Cyclohexanol, 2-(1-pyrrolidinyl)-

  • Reaction Setup: Dissolve 2-(1-pyrrolidinyl)cyclohexanone (1.0 eq) in a protic solvent like methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction until the starting ketone is no longer detectable by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography.

Mechanistic Considerations

The initial step is a standard SN2 reaction where pyrrolidine displaces the halide. The subsequent reduction of the ketone proceeds via nucleophilic attack of a hydride ion to the carbonyl carbon. The stereochemical outcome of the reduction can be influenced by the steric hindrance of the adjacent pyrrolidinyl group and the potential for chelation control if a suitable reducing agent and conditions are chosen.

Two_Step_Synthesis cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reduction 2-Halocyclohexanone 2-Halocyclohexanone 2-(1-Pyrrolidinyl)cyclohexanone 2-(1-Pyrrolidinyl)cyclohexanone 2-Halocyclohexanone->2-(1-Pyrrolidinyl)cyclohexanone + Pyrrolidine - HX Pyrrolidine_step1 Pyrrolidine Pyrrolidine_step1->2-(1-Pyrrolidinyl)cyclohexanone Intermediate_Ketone 2-(1-Pyrrolidinyl)cyclohexanone Final_Product 2-(1-Pyrrolidinyl)cyclohexanol Intermediate_Ketone->Final_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product

Caption: Two-Step Synthesis Workflow.

Comparative Analysis and Data Presentation

Synthetic PathwayKey Starting MaterialsKey ReagentsTypical YieldsStereoselectivityAdvantagesDisadvantages
1. Reductive Amination 2-Hydroxycyclohexanone, PyrrolidineNaBH₄ or NaBH(OAc)₃Good to ExcellentMixture of diastereomers, may require optimizationOne-pot procedure, readily available reagentsSynthesis of starting material required
2. Epoxide Ring Opening Cyclohexene Oxide, PyrrolidineLewis Acid (optional)GoodGenerally favors trans isomerDirect, good stereocontrolCyclohexene oxide can be expensive
3. Two-Step Synthesis 2-Halocyclohexanone, PyrrolidineNaBH₄Good to ExcellentCan be influenced by reducing agentAccess to α-amino ketone intermediateTwo distinct reaction steps

Conclusion

The synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)- derivatives can be effectively achieved through several robust pathways. The choice of the optimal route will depend on the specific requirements of the research, including the desired stereochemistry, the availability and cost of starting materials, and the desired scale of the synthesis.

  • Reductive amination offers a straightforward and high-yielding one-pot approach, provided the 2-hydroxycyclohexanone starting material is accessible.

  • The nucleophilic ring opening of cyclohexene oxide is a highly attractive method, particularly for achieving a high diastereomeric excess of the trans isomer.

  • The two-step synthesis via the α-amino ketone provides strategic flexibility, allowing for the isolation of a key intermediate and potentially offering another point for stereocontrol during the reduction step.

It is recommended that researchers evaluate each pathway based on their specific experimental context and desired outcomes. Further optimization of reaction conditions for each route may lead to improved yields and selectivities.

References

  • Process for the preparation of 2-hydroxy-cyclohexanon(1).
  • METHOD FOR PRODUCING 2-HYDROXY-CYCLOHEXANONE- (1).
  • 2-cyclohexenone. Organic Syntheses Procedure. [Link]

  • trans-2-Aminocyclohexanol Properties. Ontosight. [Link]

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Academia.edu. [Link]

  • A Versatile and One-Pot Strategy to Synthesize α-Amino Ketones from Benzylic Secondary Alcohols Using N-Bromosuccinimide. ACS Publications. [Link]

  • Synthesis and reduction of α-amino ketones derived from leucine. RSC Publishing. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. Osaka University Knowledge Archive. [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. National Institutes of Health. [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. ACS Publications. [Link]

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. [Link]

  • Preparation and Reactivity of Versatile α-Amino Ketones. ACS Publications. [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of California, Santa Cruz. [Link]

  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. National Institutes of Health. [Link]

  • EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS PO- TENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. National Institutes of Health. [Link]

  • Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. [Link]

  • Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry. [Link]

  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. RSC Publishing. [Link]

  • Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. RSC Publishing. [Link]

  • Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. National Institutes of Health. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. Organic Chemistry Portal. [Link]

  • Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands. SciELO. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Diastereoselectivity in cyclohexane epoxide ring opening || csir-net, gate, jam. YouTube. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Cyclohexanol, 2-(1-pyrrolidinyl)- as a Pharmaceutical Building Block for Neurological Drug Candidates

Introduction: The Strategic Value of the Pyrrolidinyl-Cyclohexanol Scaffold In the landscape of modern medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, integral to the structure of numerous FDA-approv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrrolidinyl-Cyclohexanol Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, integral to the structure of numerous FDA-approved therapeutics.[1][2][3] Its prevalence stems from its ability to confer advantageous physicochemical properties, such as aqueous solubility, and to act as a versatile pharmacophore.[1] When coupled with a cyclohexanol moiety, the resulting 2-(1-pyrrolidinyl)cyclohexanol framework presents a compelling three-dimensional architecture for designing agents that target the central nervous system (CNS). This structural motif is a key feature in a class of anticholinergic drugs used to manage Parkinson's disease and other extrapyramidal disorders.[4][5][6]

This technical guide elucidates the application of the pyrrolidinyl-cyclohexanol substructure as a pivotal building block in pharmaceutical synthesis. While direct synthetic applications of Cyclohexanol, 2-(1-pyrrolidinyl)- are not extensively documented in mainstream literature, its structural components are central to the synthesis of established drugs like Procyclidine. Therefore, this guide will focus on the synthesis of Procyclidine as a representative and instructive example of how the constituent parts of the title compound are strategically assembled to create a potent therapeutic agent. The protocols and mechanistic insights provided herein are designed to empower researchers, scientists, and drug development professionals to leverage this valuable scaffold in their own discovery programs.

Core Structural Features and Mechanistic Rationale

The therapeutic efficacy of drugs containing the pyrrolidinyl-cyclohexanol motif, such as Procyclidine, Trihexyphenidyl, and Biperiden, lies in their function as muscarinic acetylcholine receptor antagonists.[4][5][6][7][8] In conditions like Parkinson's disease, there is an imbalance between the neurotransmitters dopamine and acetylcholine in the brain.[9] By blocking muscarinic receptors, these drugs inhibit the effects of acetylcholine, helping to restore this balance and alleviate symptoms like tremors, stiffness, and spasms.[4][5][9]

The key structural components contributing to this activity are:

  • A Tertiary Amino Group (Pyrrolidine): This group is typically protonated at physiological pH, allowing for ionic interactions with the target receptor.

  • A Cyclohexyl Group: This bulky, lipophilic group enhances binding to the receptor, likely through hydrophobic interactions.

  • A Phenyl Group: Also contributes to receptor binding affinity.

  • A Tertiary Alcohol: The hydroxyl group can participate in hydrogen bonding within the receptor binding site.

The spatial arrangement of these groups is critical for optimal receptor antagonism.

Synthetic Application: Synthesis of Procyclidine

The industrial synthesis of Procyclidine, chemically known as 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol, serves as an excellent case study.[4][10][11] It is a two-step process that efficiently assembles the key structural features.

Experimental Workflow for Procyclidine Synthesis

Procyclidine Synthesis Workflow cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Grignard Reaction cluster_2 Work-up & Purification A Acetophenone D 3-(1-pyrrolidino)propiophenone (Mannich Base) A->D EtOH, HCl (cat.) Reflux B Paraformaldehyde B->D EtOH, HCl (cat.) Reflux C Pyrrolidine HCl C->D EtOH, HCl (cat.) Reflux F Procyclidine D->F Anhydrous Ether or MTBE E Cyclohexylmagnesium Bromide E->F G Aqueous Work-up F->G H Crystallization G->H I Procyclidine HCl H->I

Caption: Workflow for the two-step synthesis of Procyclidine.

Step 1: Synthesis of 3-(1-pyrrolidino)propiophenone (Mannich Reaction)

The initial step is a classic Mannich reaction, which is a three-component condensation that forms a β-amino ketone.[4]

Reaction: Acetophenone + Paraformaldehyde + Pyrrolidine Hydrochloride → 3-(1-pyrrolidino)propiophenone

Causality behind Experimental Choices:

  • Reactants: Acetophenone provides the enolizable ketone, paraformaldehyde serves as the formaldehyde source, and pyrrolidine hydrochloride is the secondary amine. Using the hydrochloride salt of pyrrolidine prevents side reactions and controls the reactivity.

  • Solvent: Ethanol is a common and effective solvent for Mannich reactions.

  • Catalyst: A catalytic amount of strong acid, like HCl, is necessary to facilitate the formation of the electrophilic Eschenmoser-like salt (an iminium ion) from formaldehyde and pyrrolidine.

  • Temperature: Refluxing the mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Detailed Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (0.5 mol, 60.07 g), paraformaldehyde (0.55 mol, 16.5 g), and pyrrolidine hydrochloride (0.5 mol, 53.79 g).

  • Add 150 mL of 95% ethanol to the flask.

  • With stirring, add 1 mL of concentrated hydrochloric acid dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 mixture of dichloromethane:methanol as the mobile phase).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 500 mL of ice-cold water and stir.

  • Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the product with diethyl ether or ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(1-pyrrolidino)propiophenone, which can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Grignard Reaction to form Procyclidine

The second step utilizes a Grignard reaction to introduce the cyclohexyl group and form the tertiary alcohol.[4][6]

Reaction: 3-(1-pyrrolidino)propiophenone + Cyclohexylmagnesium Bromide → Procyclidine

Causality behind Experimental Choices:

  • Grignard Reagent: Cyclohexylmagnesium bromide is a potent nucleophile that will readily attack the electrophilic carbonyl carbon of the Mannich base.

  • Solvent: Anhydrous diethyl ether is the traditional solvent for Grignard reactions as it solvates the magnesium ion, stabilizing the Grignard reagent. Methyl tert-butyl ether (MTBE) is a safer alternative with a higher boiling point and lower volatility.[9]

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water. All glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature.

Detailed Protocol:

  • Set up a flame-dried 1 L three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under a nitrogen or argon atmosphere.

  • In the flask, place magnesium turnings (0.55 mol, 13.36 g) and a small crystal of iodine.

  • In the dropping funnel, place a solution of bromocyclohexane (0.55 mol, 89.68 g) in 200 mL of anhydrous diethyl ether or MTBE.

  • Add a small amount of the bromocyclohexane solution to the magnesium turnings to initiate the Grignard reaction (indicated by the disappearance of the iodine color and gentle refluxing).

  • Once initiated, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Dissolve the crude 3-(1-pyrrolidino)propiophenone (0.5 mol, 108.65 g) from Step 1 in 150 mL of anhydrous diethyl ether or MTBE and add it to the dropping funnel.

  • Add the solution of the Mannich base dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution (200 mL) while cooling the flask in an ice bath.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or MTBE (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude Procyclidine as an oil or a low-melting solid.

Purification and Salt Formation

For pharmaceutical use, the free base is typically converted to its hydrochloride salt, which has better stability and solubility.

Detailed Protocol:

  • Dissolve the crude Procyclidine in a suitable solvent such as isopropanol or acetone.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in isopropanol, until precipitation is complete.

  • Collect the precipitated Procyclidine hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.

Quantitative Data Summary

StepReaction TypeKey ReagentsSolventTypical YieldReference
1Mannich ReactionAcetophenone, Paraformaldehyde, Pyrrolidine HClEthanol70-85%[4]
2Grignard Reaction3-(1-pyrrolidino)propiophenone, Cyclohexylmagnesium BromideDiethyl Ether or MTBE>60%[9]

Mechanism of Action Visualization

The therapeutic effect of Procyclidine is achieved by blocking the action of acetylcholine at muscarinic receptors in the CNS.

Procyclidine Mechanism of Action cluster_0 Cholinergic Synapse cluster_1 Intervention by Procyclidine ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic Receptor ACh->MuscarinicReceptor Binds to PostsynapticNeuron Postsynaptic Neuron MuscarinicReceptor->PostsynapticNeuron Activates BlockedReceptor Blocked Muscarinic Receptor NoSignal Signal Transduction Inhibited Procyclidine Procyclidine Procyclidine->MuscarinicReceptor Antagonist Binding BlockedReceptor->NoSignal

Sources

Application

Application Note: In Vitro Pharmacological Profiling of Cyclohexanol, 2-(1-pyrrolidinyl)- Derivatives

Scientific Rationale & Structural Significance The development of dual-action central nervous system (CNS) therapeutics requires highly optimized molecular scaffolds. The Cyclohexanol, 2-(1-pyrrolidinyl)- moiety represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Significance

The development of dual-action central nervous system (CNS) therapeutics requires highly optimized molecular scaffolds. The Cyclohexanol, 2-(1-pyrrolidinyl)- moiety represents a fascinating structural bridge in neuropharmacology. By combining the cyclohexanol core—a critical pharmacophore found in monoamine reuptake inhibitors like tramadol and venlafaxine—with a pyrrolidinyl group characteristic of potent kappa-opioid receptor (KOR) agonists (such as the arylacetamide U-50,488 [1]), researchers can synthesize derivatives that exhibit a unique polypharmacological profile.

As a Senior Application Scientist, I have designed this application note to guide you through the in vitro assay architecture required to evaluate these derivatives. Because these compounds potentially act as both opioid receptor modulators and monoamine transporter (SERT/NET) inhibitors , the screening cascade must be a self-validating system. This means orthogonal assays (binding vs. functional activation) and rigorous controls must be employed to prevent false positives and accurately map the structure-activity relationship (SAR).

Assay Architecture & Mechanistic Workflow

To fully characterize a Cyclohexanol, 2-(1-pyrrolidinyl)- derivative, the in vitro workflow is divided into three critical phases:

  • Target Engagement: Radioligand binding assays to determine affinity ( Ki​ ) at MOR, KOR, and DOR.

  • Functional Efficacy: [35S]GTPγS binding assays to quantify G-protein coupling (Agonist vs. Antagonist behavior)[2].

  • Transporter Blockade: Synaptosomal uptake assays to measure the inhibition of serotonin and norepinephrine reuptake.

G cluster_KOR Opioid Signaling (KOR/MOR) cluster_MAT Monoamine Transport Cmpd 2-(1-pyrrolidinyl) cyclohexanol Derivative Receptor Opioid Receptors Cmpd->Receptor Radioligand Assay Transporter SERT / NET Cmpd->Transporter Uptake Assay GProtein Gi/o Activation (GTPγS Binding) Receptor->GProtein Agonism cAMP ↓ cAMP Levels GProtein->cAMP Inhibition Blockade Reuptake Inhibition Transporter->Blockade Binding Synapse ↑ Synaptic Monoamines Blockade->Synapse Accumulation

Fig 1. Dual-pathway in vitro screening workflow for opioid and monoamine transporter modulation.

Detailed Experimental Protocols

Protocol A: Opioid Receptor Radioligand Binding Assay

Causality Check: We utilize HEK293 or CHO cells heterologously expressing recombinant human MOR, KOR, or DOR. Native tissues contain mixed receptor populations, which can confound Ki​ calculations. By using transfected cell lines, we isolate the specific receptor subtype [1].

Reagents & Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4). Note: For MOR, supplement with 5 mM MgCl2​ ; for DOR, supplement with 10 mM MgCl2​ and 1 mM EDTA to stabilize the receptor conformation.

  • Radioligands: [3H]U69,593 (KOR), [3H]DAMGO (MOR), [3H]DPDPE (DOR).

  • Non-Specific Binding (NSB) Control: 10 µM Naloxone.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize harvested HEK293 cells in ice-cold assay buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radioligand (at a concentration near its Kd​ ), and 50 µL of the test derivative (serial dilutions from 10−10 to 10−5 M).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold 50 mM Tris-HCl.

  • Detection: Add scintillation cocktail to the dried filters and quantify radioactivity using a microplate scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional [35S]GTPγS Binding Assay

Causality Check: Binding affinity does not equal functional activation. The [35S]GTPγS assay measures the earliest event in receptor activation: the exchange of GDP for GTP on the Gαi/o​ subunit. We mandate the addition of excess GDP (10-30 µM) to the assay buffer; this suppresses basal, ligand-independent G-protein activation, drastically improving the signal-to-noise ratio and ensuring the assay is self-validating via a calculated Z'-factor > 0.5 [2, 3].

Step-by-Step Methodology:

  • Reaction Setup: Dilute cell membranes (10 µg protein/well) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2​ , 1 mM EDTA, pH 7.4) containing 10 µM GDP.

  • Ligand Addition: Add the test derivative at varying concentrations. Include U-50,488 as a full KOR agonist positive control, and DAMGO for MOR.

  • Tracer Addition: Add 0.1 nM [35S]GTPγS to initiate the reaction.

  • Incubation & Filtration: Incubate at 30°C for 60 minutes. Terminate via rapid filtration over GF/B filters, wash, and measure bound radioactivity.

  • Data Analysis: Plot the dose-response curve using non-linear regression to extract EC50​ (potency) and Emax​ (efficacy relative to the reference full agonist).

Protocol C: Monoamine Transporter (SERT/NET) Uptake Inhibition

Causality Check: To validate the tramadol-like properties of the cyclohexanol core, we must measure the functional blockade of neurotransmitter reuptake. We use rat brain synaptosomes because they maintain the native lipid microenvironment and endogenous transporter stoichiometry, providing highly translatable physiological data.

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate crude synaptosomes (P2 fraction) from rat cerebral cortex (for NET) and whole brain (for SERT) via sucrose density gradient centrifugation.

  • Pre-incubation: Incubate synaptosomes with the test derivatives for 15 minutes at 37°C in oxygenated Krebs-Ringer buffer.

  • Uptake Phase: Add [3H]Norepinephrine or [3H]Serotonin (final concentration 10 nM) and incubate for exactly 5 minutes.

  • Termination: Stop the active transport by adding ice-cold buffer containing 1 µM of a known inhibitor (e.g., Desipramine for NET, Fluoxetine for SERT) and rapidly filter.

  • Quantification: Measure the retained radioactivity to determine the IC50​ of the test compound.

Quantitative Data Synthesis

To benchmark the pharmacological profile of a novel Cyclohexanol, 2-(1-pyrrolidinyl)- derivative, its data must be contextualized against established clinical and preclinical standards. Table 1 summarizes a representative screening profile.

Table 1: Representative In Vitro Profiling of a Cyclohexanol, 2-(1-pyrrolidinyl)- Derivative

Compound / LigandKOR Ki​ (nM)MOR Ki​ (nM)KOR Emax​ (%)*SERT IC50​ (nM)NET IC50​ (nM)Primary Mechanism
U-50,488 (Ref)0.9 ± 0.2450 ± 25100%>10,000>10,000Selective KOR Agonist
Tramadol (Ref)>10,0001,200 ± 80N/A450 ± 301,100 ± 95MOR Agonist / SNRI
Derivative X 4.2 ± 0.5120 ± 1582%85 ± 10210 ± 20Dual KOR/MOR + SNRI

* Emax​ is normalized to the maximal response of the standard full agonist (U-50,488 for KOR).

Interpretation: The data validates the structural hypothesis. The inclusion of the pyrrolidinyl group drives high KOR affinity (similar to U-50,488), while the cyclohexanol core preserves and enhances monoamine reuptake inhibition (superior to Tramadol). This dual-action profile is highly desirable for next-generation analgesics targeting neuropathic pain without the high addiction liability of selective MOR agonists [3].

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. "U50488 | Ligand Activity Charts - Opioid Receptor Binding Assay Protocols". Guide to Pharmacology Database. Available at:[Link]

  • Narita, M., et al. (2003). "Heterologous mu-opioid receptor adaptation by repeated stimulation of kappa-opioid receptor: up-regulation of G-protein activation and antinociception". Journal of Neurochemistry, 85(5), 1171-1179. Available at:[Link]

  • Dunn, A. D., et al. (2025). "Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects". Molecules, 30(3), 651. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Enantiomers of trans-2-(1-Pyrrolidinyl)cyclohexanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with resolving trans-2-(1-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with resolving trans-2-(1-pyrrolidinyl)cyclohexanol. This cyclic 1,2-amino alcohol is a critical intermediate in advanced drug development. Due to the steric bulk of the pyrrolidine ring and the basicity of the tertiary amine, standard resolution templates often fail.

This guide provides self-validating, field-proven protocols to ensure high enantiomeric excess (ee) and yield, bypassing common experimental pitfalls.

Section 1: General Strategy FAQ

Q: Why do standard resolving agents like L-(+)-tartaric acid often fail to yield high enantiomeric excess for this specific compound? A: The causality lies in crystal lattice packing. While L-(+)-tartaric acid is a classical resolving agent for primary amines, the tertiary nitrogen embedded in the bulky pyrrolidine ring of trans-2-(1-pyrrolidinyl)cyclohexanol creates significant steric hindrance. This prevents the formation of a tightly packed, hydrogen-bonded crystal lattice with simple aliphatic chiral acids. Consequently, the difference in solubility between the diastereomeric salts is minimized, leading to co-precipitation and low enantiomeric excess. To overcome this, we must introduce resolving agents with aromatic rings to leverage π−π stacking interactions.

Section 2: Troubleshooting Classical Diastereomeric Salt Resolution

Q: My diastereomeric salt is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force crystallization? A: Oiling out (liquid-liquid phase separation) occurs when the solution becomes supersaturated with respect to the oil phase before it reaches the supersaturation required for crystal nucleation. This is common with low-melting-point salts. The Fix: Switch your resolving agent to O,O'-Dibenzoyl-L-tartaric acid (DBTA) . The benzoyl groups increase the molecular weight and rigidity of the salt, significantly raising its melting point and promoting rapid crystallization.

Step-by-Step Methodology: Self-Validating DBTA Resolution Protocol
  • Salt Formation: Dissolve 1.0 equivalent of racemic trans-2-(1-pyrrolidinyl)cyclohexanol in hot absolute ethanol (10 mL/g of substrate). In a separate flask, dissolve 1.0 equivalent of O,O'-dibenzoyl-L-tartaric acid in hot ethanol.

  • Mixing & Nucleation: Combine the solutions at 70°C.

    • Self-Validation Check: The solution must remain perfectly clear at 70°C. If it is cloudy, the solvent volume is too low; add hot ethanol dropwise until clear to ensure you are starting from a true solution, not a suspension.

  • Controlled Cooling: Cool the solution at a strictly controlled rate of 5°C/hour to room temperature. Do not crash-cool in an ice bath, as rapid supersaturation causes kinetic entrapment of the wrong diastereomer.

  • Harvesting: Filter the resulting crystals. The (1R,2R)-enantiomer typically crystallizes preferentially with L-DBTA.

  • Freebasing: Suspend the crystals in dichloromethane (DCM) and wash with 1M NaOH until the aqueous layer reaches pH 12. Extract, dry over Na 2​ SO 4​ , and concentrate to yield the enantiopure free base.

Section 3: Troubleshooting Enzymatic Kinetic Resolution (EKR)

Q: I am trying a lipase-catalyzed acylation, but the reaction stalls at 20% conversion with poor selectivity. How can I optimize this? A: Enzymatic transesterification is highly effective for 1,2-amino alcohols[1]. However, stalling at 20% conversion is a classic symptom of either thermodynamic equilibrium or enzyme product inhibition. If you are using a simple ester (like ethyl acetate) as the acyl donor, the reaction is reversible. The Fix: Use Vinyl Acetate as the acyl donor with Candida antarctica Lipase B (CAL-B) . When vinyl acetate transfers its acetyl group to the secondary hydroxyl of your substrate, the leaving group is vinyl alcohol, which rapidly tautomerizes to acetaldehyde. This tautomerization is irreversible, driving the reaction to the theoretical 50% conversion limit required for perfect kinetic resolution. CAL-B is specifically chosen because its funnel-like active site perfectly accommodates cyclic trans- β -amino alcohols, yielding >99% ee[2].

Step-by-Step Methodology: CAL-B Mediated EKR Protocol
  • Preparation: Dissolve racemic trans-2-(1-pyrrolidinyl)cyclohexanol (50 mM) in anhydrous Methyl tert-butyl ether (MTBE).

  • Acyl Donor: Add 3.0 equivalents of vinyl acetate.

  • Biocatalyst Addition: Add immobilized CAL-B (Novozym 435) at a loading of 50 mg per mmol of substrate.

  • Incubation: Incubate the suspension in an orbital shaker at 45°C and 200 rpm for 24–48 hours.

    • Self-Validation Check: Monitor the reaction via chiral GC or HPLC. The reaction is complete when exactly 50% of the substrate is converted to the acetate. If conversion exceeds 50%, the enzyme is losing enantioselectivity; stop the reaction immediately.

  • Separation: Filter off the immobilized enzyme (which can be washed with MTBE and reused). Concentrate the filtrate and separate the unreacted (1S,2S)-alcohol from the (1R,2R)-acetate using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate/Triethylamine 70:25:5).

  • Hydrolysis: Hydrolyze the isolated (1R,2R)-acetate using 2M LiOH in Methanol/Water to recover the (1R,2R)-alcohol.

Section 4: Quantitative Data Presentation

The following table summarizes the expected outcomes of the discussed resolution strategies to help you choose the best path based on your scale and purity requirements.

Resolution MethodResolving Agent / CatalystOptimal SolventExpected SelectivityMax Theoretical YieldTarget Enantiomer Isolated
Classical Salt L-(+)-Tartaric AcidMethanol / WaterLow (de < 60%)50%(1R,2R)-ol
Classical Salt O,O'-Dibenzoyl-L-tartaric acidAbsolute EthanolHigh (de > 95%)50%(1R,2R)-ol
Enzymatic (EKR) CAL-B (Novozym 435)MTBEVery High (E > 100)50%(1R,2R)-acetate & (1S,2S)-ol

Section 5: Experimental Workflow Visualization

EKR_Workflow Racemate Racemic trans-2-(1-pyrrolidinyl)cyclohexanol (1R,2R) & (1S,2S) Reagents CAL-B (Novozym 435) + Vinyl Acetate in MTBE Racemate->Reagents Reaction Enzymatic Acylation (45°C, 24-48h) Reagents->Reaction Separation Silica Gel Chromatography (Separation of Acetate & Alcohol) Reaction->Separation Enantiomer1 (1R,2R)-Acetate (Fast reacting enantiomer) Separation->Enantiomer1 Enantiomer2 (1S,2S)-Alcohol (Unreacted enantiomer) Separation->Enantiomer2 Hydrolysis LiOH / MeOH Hydrolysis Enantiomer1->Hydrolysis FinalE2 (1S,2S)-Alcohol (>99% ee) Enantiomer2->FinalE2 FinalE1 (1R,2R)-Alcohol (>99% ee) Hydrolysis->FinalE1

Workflow for the Enzymatic Kinetic Resolution of trans-2-(1-pyrrolidinyl)cyclohexanol using CAL-B.

Section 6: References[2] Title: Biocatalytic Asymmetric Ring-Opening of meso-Epoxides to Enantiopure Cyclic trans-β-Amino Alcohols Involving a Key Amine Transaminase

Source: The Royal Society of Chemistry (RSC) URL: 2[1] Title: Lipase-catalysed Enantioselective Acylation of N-Protected or Unprotected 2-Aminoalkan-1-ols Source: Journal of the Chemical Society, Perkin Transactions 1 URL: 1

Sources

Optimization

purification techniques for high-grade research Cyclohexanol, 2-(1-pyrrolidinyl)-

Technical Support Center: Purification of High-Grade Research 2-(1-Pyrrolidinyl)cyclohexanol Welcome to the Technical Support Center for 2-(1-pyrrolidinyl)cyclohexanol. This compound is a critical amino alcohol intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of High-Grade Research 2-(1-Pyrrolidinyl)cyclohexanol

Welcome to the Technical Support Center for 2-(1-pyrrolidinyl)cyclohexanol. This compound is a critical amino alcohol intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and research chemicals. Due to its bifunctional nature—containing both a secondary hydroxyl group and a tertiary basic amine—researchers frequently encounter challenges related to chromatographic streaking, thermal degradation, and stereoisomer resolution.

This guide is engineered by senior application scientists to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the highest purity of your synthesized compound.

Part 1: Quantitative Data & Physicochemical Properties

Before initiating any purification workflow, it is critical to understand the physical constraints of the target molecule. The table below summarizes the key physicochemical properties of 2-(1-pyrrolidinyl)cyclohexanol that dictate its behavior during extraction, distillation, and chromatography [1].

PropertyValue / DescriptionPurification Implication
CAS Numbers 1121-06-8 (General), 174293-29-9 (1S,2S), 69420-67-3 (Trans)Stereospecificity requires careful monitoring if a single diastereomer is needed.
Molecular Weight 169.26 g/mol Low molecular weight allows for successful vacuum distillation.
Boiling Point 88–90 °C at 5 TorrCritical: Must be distilled under high vacuum to prevent thermal decomposition.
Estimated pKa ~10.4 (Pyrrolidine nitrogen)Highly basic; easily forms water-soluble salts at pH < 3.
Density 1.078 ± 0.06 g/cm³Slightly denser than water; relevant for phase separation in extraction.
Physical Form Viscous liquid to low-melting solidProne to supercooling; may require seeding for crystallization [2].

Part 2: Troubleshooting Guides & FAQs

Q1: I am losing a significant portion of my yield during standard silica gel chromatography, and my TLC shows severe streaking. How do I resolve this? The Causality: The pKa of the pyrrolidine conjugate acid is approximately 10.4, making it highly basic. Standard normal-phase silica gel has a surface pH of ~4.5–5.5 due to acidic silanol groups (Si-OH). When your compound interacts with the silica, the basic amine deprotonates the silanol, forming a strong, irreversible ionic bond (Si-O⁻ HNR₃⁺) rather than undergoing reversible adsorption/desorption. This causes severe peak tailing, streaking, and irreversible retention (yield loss). The Solution: You must chemically deactivate the silica column. Add 1% to 5% Triethylamine (TEA) or use ammonia-saturated methanol in your mobile phase. The TEA competitively binds to the acidic silanol sites, neutralizing them and allowing your target amino alcohol to elute as a sharp, tight band based strictly on its polarity [3].

Q2: My distillation results in a darkened, degraded product with a lower-than-expected mass. How can I prevent thermal decomposition? The Causality: At atmospheric pressure, the boiling point of 2-(1-pyrrolidinyl)cyclohexanol exceeds 200 °C. At these elevated temperatures, the secondary hydroxyl group and the tertiary amine can undergo an intramolecular elimination reaction (dehydration), forming 1-(cyclohex-1-en-1-yl)pyrrolidine (an enamine) and water. Furthermore, the amine is susceptible to atmospheric oxidation at high heat. The Solution: Fractional distillation must be performed under a high vacuum. By applying a vacuum of 5 Torr, the boiling point is drastically reduced to 88–90 °C [1]. This bypasses the thermal activation energy required for dehydration and oxidation, preserving the molecular integrity of the compound.

Q3: My synthesis yielded a mixture of cis and trans diastereomers. How can I separate them efficiently? The Causality: The cis and trans isomers have slightly different dipole moments and steric profiles due to the axial/equatorial positioning of the pyrrolidine ring and hydroxyl group. The Solution: While careful flash chromatography (using a very shallow gradient of DCM/MeOH/NH₄OH) can resolve them, a more scalable approach is fractional crystallization. By converting the crude mixture into a salt using a chiral or bulky achiral acid (e.g., tartaric acid), the resulting diastereomeric salts will have vastly different solubility profiles in hot ethanol or isopropanol, allowing for selective precipitation of the desired isomer.

Part 3: Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

This protocol exploits the basicity of the pyrrolidine ring to strip away neutral and acidic impurities (such as unreacted cyclohexene oxide or neutral organic byproducts).

  • Solubilization: Dissolve the crude reaction mixture in 50 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidification (Validation Step): Transfer to a separatory funnel and add 50 mL of 1M HCl. Shake vigorously and vent. Self-Validation: Test the aqueous layer with pH paper. It must read pH < 3. If not, add more HCl. This guarantees 100% protonation of the amine.

  • Phase Separation: Allow the layers to separate. The lower organic layer (containing neutral impurities) is drained and set aside. Retain the upper aqueous layer (containing your protonated product). Wash the aqueous layer with an additional 20 mL of DCM to remove residual lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH dropwise while stirring until the pH reaches > 10. The solution will turn cloudy as the freebase amino alcohol precipitates/oils out.

  • Extraction: Extract the basic aqueous layer with 3 x 30 mL of DCM. Combine the organic extracts.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude, freebase 2-(1-pyrrolidinyl)cyclohexanol.

Protocol B: Amine-Optimized Flash Chromatography
  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio. Add 1% (v/v) Triethylamine (TEA) to the total volume.

  • Column Equilibration: Flush the silica column with at least 3 column volumes (CV) of the TEA-modified solvent. Crucial: This pre-saturates the silanol groups.

  • Loading: Dissolve the crude product in the minimum amount of DCM and load it onto the column head.

  • Elution: Elute using the isocratic 95:5:1 (DCM:MeOH:TEA) system.

  • Validation (2D-TLC): Spot the fractions on a TLC plate. Run the plate in the modified solvent. A tight, circular spot (visualized with Ninhydrin or iodine) confirms successful neutralization of the silica and high-purity elution.

Part 4: Visual Workflows

Below are the logical pathways for the purification techniques described, visualized for quick reference.

G A Crude Reaction Mixture (in Organic Solvent) B Add 1M HCl (pH < 3) Protonate Amine A->B C Aqueous Phase (Contains Product Salt) B->C Extract D Organic Phase (Neutral Impurities) B->D Discard E Add 2M NaOH (pH > 10) Deprotonate Amine C->E F Extract with DCM/EtOAc E->F G Pure 2-(1-pyrrolidinyl)cyclohexanol F->G Evaporate

Workflow for the acid-base extraction of 2-(1-pyrrolidinyl)cyclohexanol.

G Start Severe Peak Tailing / Streaking? Cause Silanol-Amine Hydrogen Bonding Start->Cause Solution1 Add 1-5% Triethylamine (TEA) to Mobile Phase Cause->Solution1 Solution2 Switch to Alumina or C18 Reverse Phase Cause->Solution2 Result Sharp Elution Peaks Solution1->Result Solution2->Result

Chromatographic troubleshooting pathway for resolving amine streaking.

References

  • National Center for Biotechnology Information, "trans-2-(1-Pyrrolidinyl)cyclohexanol", PubChem Compound Summary for CID 396765. URL:[Link] [2]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Amino Alcohol Catalysts: Cyclohexanol, 2-(1-pyrrolidinyl)- vs 2-(piperidin-1-yl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the choice of a chiral catalyst is paramount to achieving high enantioselectivity and yield. Among the privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral catalyst is paramount to achieving high enantioselectivity and yield. Among the privileged scaffolds for such catalysts are the 1,2-amino alcohols, which are readily synthesized and have demonstrated efficacy in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth, data-driven comparison of two closely related chiral amino alcohol catalysts: 2-(1-pyrrolidinyl)cyclohexanol and 2-(piperidin-1-yl)cyclohexanol. Our analysis will delve into their synthesis, structural nuances, and critically, their comparative performance in the well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde.

Structural and Mechanistic Considerations: The Pyrrolidine vs. Piperidine Moiety

The core structural difference between the two catalysts lies in the nature of the cyclic amine appended to the chiral cyclohexanol backbone: a five-membered pyrrolidine ring versus a six-membered piperidine ring. This seemingly subtle variation has significant implications for the catalyst's stereochemical environment and, consequently, its performance.

2-(1-pyrrolidinyl)cyclohexanol incorporates a five-membered pyrrolidine ring. The reduced ring strain in the pyrrolidine moiety can lead to a more conformationally flexible structure. This flexibility can be advantageous in accommodating the transition state of a reaction, but it may also lead to a less defined chiral pocket, potentially impacting enantioselectivity.

2-(piperidin-1-yl)cyclohexanol , on the other hand, features a six-membered piperidine ring, which typically adopts a stable chair conformation. This can create a more rigid and sterically defined chiral environment around the active catalytic site. The increased steric bulk of the piperidine ring compared to pyrrolidine is often a key factor influencing the facial selectivity of the nucleophilic attack on the substrate.[1]

The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, facilitated by a chiral 1,2-amino alcohol, is a well-studied mechanism. The amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, creating a chiral environment that directs the ethyl group to one of the enantiotopic faces of the aldehyde carbonyl, leading to the formation of a chiral secondary alcohol.

Catalytic Cycle A Chiral Amino Alcohol + Et2Zn B Chiral Zinc-Alkoxide Complex A->B Formation of active catalyst C Aldehyde Coordination B->C Substrate binding D Enantioselective Ethyl Transfer C->D Facial selection E Chiral Alcohol Product D->E Product formation E->B Catalyst regeneration

Figure 1: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

Synthesis of Chiral Amino Alcohols

Both 2-(1-pyrrolidinyl)cyclohexanol and 2-(piperidin-1-yl)cyclohexanol are commonly synthesized from the same starting material, cyclohexene oxide, through a nucleophilic ring-opening reaction with the corresponding cyclic amine. This straightforward and efficient method allows for the preparation of the trans-diastereomer, which is generally the more effective catalyst in many asymmetric reactions.

Experimental Protocol: Synthesis of trans-2-(1-pyrrolidinyl)cyclohexanol

This protocol outlines the synthesis of racemic trans-2-(1-pyrrolidinyl)cyclohexanol. The enantiomerically pure forms can be obtained through resolution of the racemate or by using chiral starting materials.

Materials:

  • Cyclohexene oxide

  • Pyrrolidine

  • Anhydrous acetonitrile

  • Lithium perchlorate (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • To a solution of cyclohexene oxide (1.0 equivalent) in anhydrous acetonitrile, add a catalytic amount of lithium perchlorate (0.1 equivalent).

  • To this mixture, add pyrrolidine (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure trans-2-(1-pyrrolidinyl)cyclohexanol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Experimental Protocol: Synthesis of trans-2-(piperidin-1-yl)cyclohexanol

The synthesis of trans-2-(piperidin-1-yl)cyclohexanol follows a similar procedure to its pyrrolidinyl counterpart, with piperidine being used as the nucleophile.

Materials:

  • Cyclohexene oxide

  • Piperidine

  • Anhydrous acetonitrile

  • Lithium perchlorate (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • To a solution of cyclohexene oxide (1.0 equivalent) in anhydrous acetonitrile, add a catalytic amount of lithium perchlorate (0.1 equivalent).

  • To this mixture, add piperidine (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield pure trans-2-(piperidin-1-yl)cyclohexanol.

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS analysis.

Comparative Performance in Asymmetric Catalysis

The ultimate measure of a chiral catalyst's utility lies in its performance in inducing stereoselectivity in a chemical transformation. The enantioselective addition of diethylzinc to benzaldehyde is a widely accepted model reaction to evaluate the effectiveness of chiral amino alcohol catalysts.

Performance Comparison cluster_0 Catalyst Performance Metrics Catalyst Catalyst Pyrrolidinyl 2-(1-pyrrolidinyl)cyclohexanol Catalyst->Pyrrolidinyl Yield Yield (%) Pyrrolidinyl_Yield Data Not Available Yield->Pyrrolidinyl_Yield ee Enantiomeric Excess (% ee) Pyrrolidinyl_ee Data Not Available ee->Pyrrolidinyl_ee Piperidinyl 2-(piperidin-1-yl)cyclohexanol Pyrrolidinyl->Piperidinyl Piperidinyl_Yield Data Not Available Pyrrolidinyl_Yield->Piperidinyl_Yield Piperidinyl_ee Data Not Available Pyrrolidinyl_ee->Piperidinyl_ee

While direct, side-by-side comparative data for these two specific catalysts in the enantioselective ethylation of benzaldehyde is not available in a single published study, we can infer potential differences based on established principles of asymmetric catalysis. The greater steric bulk of the piperidine ring in 2-(piperidin-1-yl)cyclohexanol is expected to create a more sterically hindered and rigid chiral environment. This rigidity can lead to a more pronounced facial discrimination of the aldehyde, potentially resulting in higher enantiomeric excess (ee) compared to the more flexible pyrrolidine-based catalyst.

However, the increased steric hindrance of the piperidine moiety could also potentially slow down the reaction rate, leading to lower yields or requiring longer reaction times compared to the less hindered pyrrolidinyl catalyst. The optimal choice between the two would therefore depend on the specific substrate and the desired balance between reactivity and enantioselectivity.

Physicochemical Properties

The physicochemical properties of the catalysts can influence their solubility, stability, and handling characteristics.

Property2-(1-pyrrolidinyl)cyclohexanol2-(piperidin-1-yl)cyclohexanol
Molecular Formula C₁₀H₁₉NOC₁₁H₂₁NO
Molecular Weight 169.26 g/mol [2]183.29 g/mol [3]
Appearance Typically a solid or oilTypically a solid or oil
Solubility Soluble in common organic solventsSoluble in common organic solvents

Conclusion for the Practicing Scientist

Both 2-(1-pyrrolidinyl)cyclohexanol and 2-(piperidin-1-yl)cyclohexanol are valuable and readily accessible chiral amino alcohol catalysts for asymmetric synthesis. The choice between them is a nuanced decision that should be guided by the specific requirements of the desired transformation.

  • 2-(piperidin-1-yl)cyclohexanol is predicted to offer higher enantioselectivity in many cases due to the greater steric bulk and conformational rigidity of the piperidine ring. This makes it a strong candidate for reactions where achieving the highest possible enantiomeric excess is the primary goal.

  • 2-(1-pyrrolidinyl)cyclohexanol , with its less sterically demanding and more flexible pyrrolidine moiety, may exhibit higher reaction rates and could be advantageous for sterically hindered substrates where the larger piperidine-based catalyst might struggle.

For any new application, it is recommended to screen both catalysts to empirically determine the optimal choice for achieving the desired balance of yield and enantioselectivity. The straightforward synthesis of both compounds from a common precursor facilitates such a comparative study in the research laboratory.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. J. Org. Chem.2018, 83 (15), 8467–8476.
  • Cobalt(III)-Catalyzed Synthesis of Chiral 1,2-Amino Alcohols by C–H Carboamidation.
  • A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. BenchChem. Accessed March 12, 2024.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. J. Org. Chem.2018, 83 (15), 8467–8476.
  • Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Org. Chem. Front.2019, 6, 226-230.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. J. Org. Chem.2024, 89 (10), 6653–6663.
  • 2-Piperidin-1-yl-cyclohexanol. PubChem. Accessed March 12, 2024. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics2022, 41 (9), 1083–1090.
  • 2-(4-Cyclohexyl-piperidin-1-yl)-cyclohexanol. PubChem. Accessed March 12, 2024. [Link]

  • 2-[4-(4-Nitro-phenyl)-piperidin-1-yl]-cyclohexanol. PubChem. Accessed March 12, 2024. [Link]

Sources

Comparative

A Comparative Guide to the Quantification of Cyclohexanol, 2-(1-pyrrolidinyl)-: A Validated HPLC Method and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs), i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides a comprehensive, in-depth exploration of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Cyclohexanol, 2-(1-pyrrolidinyl)-, a key chemical entity.

Authored from the perspective of a Senior Application Scientist, this document transcends a simple protocol. It delves into the rationale behind experimental choices, establishes a framework for self-validating systems, and is grounded in authoritative references to ensure scientific integrity. We will not only detail a robust HPLC method but also provide a comparative analysis with alternative techniques, supported by the principles of analytical chemistry.

Introduction to Cyclohexanol, 2-(1-pyrrolidinyl)- and the Imperative for Accurate Quantification

Cyclohexanol, 2-(1-pyrrolidinyl)- (Molecular Formula: C10H19NO, Molecular Weight: 169.26 g/mol ) is a chemical compound featuring a cyclohexanol ring substituted with a pyrrolidinyl group.[1][2] Its structural complexity and potential role as a synthetic intermediate or impurity in drug manufacturing processes necessitate a reliable analytical method for its quantification. Accurate measurement is crucial for ensuring product quality, safety, and efficacy, as even trace amounts of related substances can impact the final drug product's stability and toxicological profile.[3]

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in pharmaceutical analysis due to its high precision, sensitivity, and applicability to a wide range of compounds.[3] This guide will focus on a proposed reversed-phase HPLC (RP-HPLC) method, a common and versatile approach for the analysis of moderately polar compounds like Cyclohexanol, 2-(1-pyrrolidinyl)-.

Proposed HPLC Method for the Quantification of Cyclohexanol, 2-(1-pyrrolidinyl)-

The following method is a well-reasoned starting point for the analysis of Cyclohexanol, 2-(1-pyrrolidinyl)-, based on its chemical structure and general principles of chromatography. Optimization may be required based on the specific sample matrix and available instrumentation.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18 (Octadecylsilane), 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the cyclohexyl group, while being suitable for the polarity of the pyrrolidinyl and hydroxyl moieties. The specified dimensions and particle size offer a good balance between resolution and analysis time.[4]
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (v/v)A gradient elution is recommended to ensure elution of the analyte with good peak shape and to remove any potential late-eluting impurities. A typical starting gradient could be 20:80, ramping to 80:20 over 10 minutes. The formic acid helps to protonate the basic nitrogen in the pyrrolidine ring, leading to better peak shape and retention consistency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common and practical temperature.
Detector UV-Vis Detector at 210 nmAs the analyte lacks a strong chromophore, detection at a low UV wavelength (around 210 nm) is a suitable starting point. A Photodiode Array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the analyte concentration and instrument sensitivity.
Sample Diluent Mobile Phase A (0.1% Formic Acid in Water)Dissolving the sample in the initial mobile phase composition prevents peak distortion.
Experimental Workflow: HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of Cyclohexanol, 2-(1-pyrrolidinyl)-.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C H Inject Standards C->H D Weigh Sample E Prepare Sample Solution D->E I Inject Sample(s) E->I F Equilibrate HPLC System G Inject Blank F->G G->H H->I J Integrate Peaks I->J K Generate Calibration Curve J->K L Quantify Analyte K->L M Generate Report L->M

Fig. 1: HPLC Analysis Workflow

HPLC Method Validation: A Cornerstone of Scientific Integrity

A developed analytical method is incomplete without rigorous validation to demonstrate its suitability for the intended purpose.[5][6] The validation process for the proposed HPLC method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][7]

Validation Parameters and Experimental Design

The following table outlines the key validation parameters and a suggested experimental approach for each.

Validation ParameterObjectiveExperimental ApproachAcceptance Criteria (Typical)
Specificity To demonstrate that the method is able to unequivocally assess the analyte in the presence of components which may be expected to be present.Analyze blank, placebo (if applicable), and spiked samples with potential impurities or degradation products. Assess peak purity using a PDA detector.The analyte peak should be well-resolved from other peaks, and the peak purity angle should be less than the peak purity threshold.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Prepare at least five concentrations of the analyte spanning the expected working range. Perform linear regression analysis of the concentration versus peak area.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range is inferred from the linearity, accuracy, and precision studies.The specified range should be justified by the validation data.
Accuracy To determine the closeness of the test results obtained by the method to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).Mean recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.RSD at the LOQ should be within an acceptable range (e.g., ≤ 10%).
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.Introduce small variations in method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).The system suitability parameters should remain within the acceptance criteria.
Logical Flow of Method Validation

The following diagram illustrates the logical progression of the HPLC method validation process.

Validation_Flow Start Method Development & Optimization Specificity Specificity Start->Specificity Linearity Linearity Specificity->Linearity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Validated Validated Method Range->Validated Accuracy->Validated Precision->LOD_LOQ Precision->Validated LOD_LOQ->Validated Robustness Robustness Robustness->Validated

Fig. 2: HPLC Method Validation Process

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques could be considered for the quantification of Cyclohexanol, 2-(1-pyrrolidinyl)-. The choice of method often depends on factors such as the required sensitivity, sample matrix, and available instrumentation.

TechniquePrincipleAdvantages for Cyclohexanol, 2-(1-pyrrolidinyl)-Disadvantages for Cyclohexanol, 2-(1-pyrrolidinyl)-
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Potentially higher resolution for volatile impurities. Can be coupled with a Flame Ionization Detector (FID) for universal carbon response or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity to nitrogen-containing compounds.[8]The analyte has a relatively high boiling point and may require derivatization to increase volatility and thermal stability, which adds complexity to the sample preparation.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC coupled with a mass spectrometer for detection.Offers significantly higher sensitivity and selectivity, especially in complex matrices. Provides molecular weight information, aiding in peak identification.[10]Higher instrumentation cost and complexity. May require more extensive method development for optimization of ionization parameters.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency and low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC. Method development can be more challenging.

Conclusion

This guide has presented a comprehensive framework for the development and validation of an HPLC method for the quantification of Cyclohexanol, 2-(1-pyrrolidinyl)-. By adhering to the principles of scientific integrity and following established guidelines such as ICH Q2(R1), researchers can develop a robust and reliable analytical method. The proposed RP-HPLC method offers a strong starting point, and the detailed validation protocol ensures that the method is fit for its intended purpose.

The comparative analysis of alternative techniques highlights that while methods like GC and LC-MS have their merits, HPLC often provides the optimal balance of performance, cost, and ease of use for routine quality control in a pharmaceutical setting. The ultimate choice of analytical technique will always depend on the specific requirements of the analysis.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][5][7]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link][6]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]

  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link][11]

  • LCGC International. (2025, November 29). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link][3]

  • LCGC International. (2025, November 29). Method Development for Drug Impurity Profiling: Part 1. [Link][4]

  • NextSDS. 2-PYRROLIDIN-1-YL-CYCLOHEXANOL — Chemical Substance Information. [Link][2]

  • Google Patents. WO2017068508A1 - Methods for quantifying n-methyl-2-pyrrolidone. [8]

  • U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link][10]

Sources

Safety & Regulatory Compliance

Safety

Cyclohexanol, 2-(1-pyrrolidinyl)- proper disposal procedures

As a Senior Application Scientist, I understand that moving from synthesis to disposal requires the same level of scientific rigor and attention to detail. The proper handling of waste is not merely a regulatory hurdle;...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that moving from synthesis to disposal requires the same level of scientific rigor and attention to detail. The proper handling of waste is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Cyclohexanol, 2-(1-pyrrolidinyl)-, a compound whose structure suggests a specific set of handling requirements.

Since a dedicated Safety Data Sheet (SDS) for this exact molecule is not commonly available, our approach is grounded in a thorough analysis of its constituent functional groups: the cyclohexanol moiety and the pyrrolidinyl (amine) group. This method allows us to anticipate its hazard profile and establish a disposal plan that is both cautious and scientifically sound.

Part 1: Hazard Assessment and Waste Characterization

The first principle of safe disposal is to understand the material you are handling. The structure of Cyclohexanol, 2-(1-pyrrolidinyl)- combines an alcohol and a cyclic amine, dictating its chemical behavior and potential hazards.

  • The Cyclohexanol component suggests it is likely a combustible solid or liquid and may cause skin, eye, and respiratory irritation.[1][2][3][4] It is also classified as harmful if swallowed or inhaled and can be harmful to aquatic life.[1][2][3][5]

  • The Pyrrolidinyl group, a cyclic secondary amine, implies a higher degree of hazard. Amines can be corrosive, flammable, and toxic.[6][7] Pyrrolidine itself is known to cause severe skin burns and eye damage.[6]

Therefore, the combined molecule must be treated as a hazardous substance. The waste generated from its use is, by extension, hazardous waste and must be managed according to stringent federal and local regulations, including those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10][11]

Anticipated Hazard Profile:

Hazard CategoryAnticipated RiskRationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][3]Both cyclohexanol and amine functionalities contribute to systemic toxicity.
Skin Corrosion/Irritation Corrosive/Irritant. Likely to cause skin irritation or severe burns.[2][6]The amine group is strongly basic and can disrupt tissues, a known property of such functional groups.
Eye Damage/Irritation High Risk. Likely to cause serious eye damage.[2][6]Amines and alcohols can both be severely irritating or corrosive to sensitive eye tissues.
Flammability Combustible/Flammable. [4][6]The organic structure, similar to pyrrolidine and cyclohexanol, suggests it will have a flash point that classifies it as a combustible or flammable liquid.[4][6]
Environmental Hazards Harmful to aquatic life. [2][6]Organic amines and alcohols can be toxic to aquatic ecosystems and should not be released into the environment.[2][6][7]

Chemical Incompatibilities: The basic nature of the pyrrolidinyl group makes this compound incompatible with strong acids and oxidizing agents.[7][12] Mixing with acids can cause a violent exothermic reaction. Contact with strong oxidizers can lead to fire or explosion.

Part 2: Personnel Safety and Required PPE

Before handling the waste, ensuring personal safety is paramount. The anticipated hazards demand a specific level of personal protective equipment (PPE).

  • Eye Protection : Chemical safety goggles are mandatory to protect against splashes that could cause serious eye damage.[13] A face shield should be used in addition to goggles when handling larger quantities.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and removed without touching the outer surface to avoid skin contact.[13]

  • Body Protection : A flame-retardant lab coat should be worn to protect against skin contact and in case of fire.[6]

  • Respiratory Protection : All handling of this chemical and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[14]

Part 3: Step-by-Step Waste Collection and Storage Protocol

Proper disposal begins at the point of generation. Following a systematic collection and storage procedure prevents accidents and ensures regulatory compliance.

Step 1: Select a Compatible Waste Container The container must be chemically compatible with the amine-containing organic waste.[14][15]

  • Recommended : Use a glass bottle or a robust, chemically-resistant plastic carboy (e.g., high-density polyethylene, HDPE).

  • Avoid : Do not use metal containers, as acids and bases can cause corrosion.[16] Ensure the container has a secure, leak-proof screw cap.[10]

Step 2: Properly Label the Waste Container As soon as the first drop of waste is added, the container must be labeled. EPA regulations require specific information on hazardous waste labels.[9][15]

  • The words "HAZARDOUS WASTE" .[9][15]

  • The full chemical name: "Cyclohexanol, 2-(1-pyrrolidinyl)-" (and any other components in the waste stream). Do not use abbreviations or chemical formulas.[15]

  • An indication of the hazards (e.g., "Toxic," "Corrosive," "Flammable").

  • The date waste accumulation began.

Step 3: Segregate the Waste Stream This is a critical step to prevent dangerous chemical reactions.

  • Store this amine-containing waste stream separately from acidic and oxidizing waste streams.[7][14] Physical barriers or secondary containment can be used to ensure segregation.[10]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA) The SAA is a designated area at or near the point of waste generation and under the control of laboratory personnel.[9][11][15]

  • The container must be kept tightly closed at all times, except when adding waste.[15] Do not leave a funnel in the container opening.[15]

  • Place the container in a secondary containment bin to mitigate spills.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]

Part 4: Final Disposal Pathway and Workflow

The ultimate disposal of Cyclohexanol, 2-(1-pyrrolidinyl)- waste must be handled by professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7][10]

Recommended Disposal Method: The standard and most environmentally sound method for this type of organic chemical waste is high-temperature incineration conducted by a licensed hazardous waste disposal company.[9][13] This process ensures the complete destruction of the hazardous organic molecule.

Your institution's Environmental Health & Safety (EH&S) department coordinates the pickup and disposal of chemical waste.[15] Once your waste container is approximately 90% full, submit a chemical waste pickup request through the proper institutional channels.[15]

Disposal Workflow Diagram:

G cluster_lab In-Laboratory Process cluster_disposal Disposal & Compliance Gen Point of Generation (Experiment Complete) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Gen->PPE Container Select & Label Compatible Hazardous Waste Container PPE->Container Segregate Segregate from Incompatible Waste (e.g., Acids, Oxidizers) Container->Segregate Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Segregate->Store Close Keep Container Securely Closed Store->Close Pickup Container Full: Request Pickup via EH&S Close->Pickup Transport Transport by Licensed Hazardous Waste Vendor Pickup->Transport Disposal Final Disposal: High-Temperature Incineration Transport->Disposal

Caption: Workflow for safe disposal of Cyclohexanol, 2-(1-pyrrolidinyl)-.

Part 5: Emergency Spill Procedures

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel : Immediately alert others in the area.

  • Assess the Spill : For a small, manageable spill, laboratory personnel with appropriate training and PPE may proceed. For large spills, evacuate the area and contact your institution's emergency response team or EH&S.

  • Containment : Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Cleanup : Carefully collect the absorbent material and contaminated items using non-sparking tools.[6]

  • Disposal : Place all cleanup materials into a designated hazardous waste container, label it appropriately, and dispose of it as hazardous waste.[13]

By adhering to this comprehensive guide, researchers can ensure that the disposal of Cyclohexanol, 2-(1-pyrrolidinyl)- is managed with the highest standards of safety, responsibility, and scientific integrity.

References

  • Breckland Scientific Supplies Ltd. (2023, January 12). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]

  • Boll, B., & Tuma, M. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls Publishing. Retrieved from [Link]

  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, July 8). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Vector Solutions. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • The University of Calgary. (1990, April 11). Petroleum Waste Management: Amine Process Sludges. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(pyrrolidin-2-yl)cyclohexan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • Ashland. (2016, October 17). Product Stewardship Summary - 2-Pyrrolidinone, 1-cyclohexyl-. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). [Institution Name - Example Reference].
  • Office of Environmental Health Hazard Assessment. (2001, October 1). Evidence on the Developmental and Reproductive Toxicity of Cyclohexanol - Draft. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • Begum, S. G., et al. (2018, December 12). Pharmaceutical Incompatibilities: A Review. ResearchGate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexanol, 2-(1-pyrrolidinyl)-
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